molecular formula C12H16ClNO B3302665 3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride CAS No. 91830-16-9

3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride

Cat. No.: B3302665
CAS No.: 91830-16-9
M. Wt: 225.71 g/mol
InChI Key: XIJBSRKMMMEYME-UHFFFAOYSA-N
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Description

3H-Spiro[benzofuran-2,4’-piperidine] hydrochloride is an organic compound with the molecular formula C12H15NO·HCl and a molecular weight of 225.71 g/mol . This compound is characterized by a spirocyclic structure, which includes a benzofuran moiety fused to a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Spirocyclization: The benzofuran intermediate is then subjected to spirocyclization with a piperidine derivative under specific conditions to form the spirocyclic structure.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of 3H-Spiro[benzofuran-2,4’-piperidine] hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3H-Spiro[benzofuran-2,4’-piperidine] hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-Spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride: Similar spirocyclic structure with a chlorine substituent.

    3H-Spiro[1-benzofuran-2,4’-piperidine]-3-one hydrochloride: Contains a ketone functional group instead of a hydrochloride.

Uniqueness

3H-Spiro[benzofuran-2,4’-piperidine] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the synthesis of novel compounds and the study of complex biochemical interactions.

Properties

IUPAC Name

spiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBSRKMMMEYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride
Reactant of Route 2
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride
Reactant of Route 3
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride
Reactant of Route 4
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride
Reactant of Route 5
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride
Reactant of Route 6
3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride

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